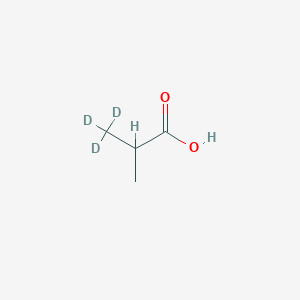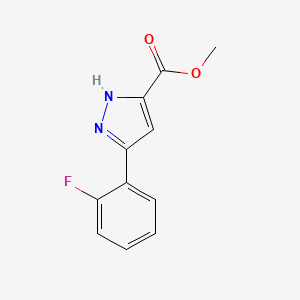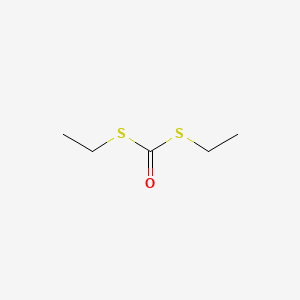
Bis(ethylsulfanyl)methanone
Overview
Description
Molecular Structure Analysis
The molecular structure of “Bis(ethylsulfanyl)methanone” involves the sulfur atoms forming a bond with the carbon atom of the methanone group . Further analysis could be performed using techniques like X-ray diffraction .
Chemical Reactions Analysis
While specific chemical reactions involving “Bis(ethylsulfanyl)methanone” are not available, related compounds such as bis(benzimidazole) complexes have been studied for their reactivity . For instance, a fluorescent probe based on bis(1H-benzimidazol-2-yl)-methanone was reported for the rapid detection of phosgene .
Scientific Research Applications
-
Synthesis and Characterization of Bis-compounds
- Application : This research focuses on the synthesis and characterization of bis-compounds, specifically bis-(meso-4-methoxyphenyl)-benziporphyrin and its Pd-Metal Complex .
- Method : The synthesis involved reacting 4-methoxyphenylmagnesium bromide with isophthaladehyde in diethyl ether. This was followed by a reaction with equivalent pyrrole and pentafluorobenzaldehyde in the presence of trifluoroacetic acid (TFA), followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) .
- Results : The study resulted in a fairly efficient synthesis of the free base and its metal complex. All intermediates and the final products were fully characterized using NMR, HMRS, and UV-Vis spectroscopies .
-
Synthesis of Symmetrical Bis (benzhydryl)ethers
- Application : This research presents a method for the synthesis of symmetrical bis (benzhydryl)ethers directly from the corresponding benzhydrols .
- Method : The synthesis was developed using a catalytic amount of p-toluenesulfonyl chloride (5 mol%) at an oil bath temperature of 110°C under solvent-free conditions .
- Results : The method resulted in operational simplicity, low reagent loading, high product yields, short reaction time, and solvent-free conditions .
-
Thiazoles: Diverse Biological Activities
- Application : Thiazole derivatives have been found to exhibit a wide range of biological activities. They have been used as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
- Method : The specific methods of application or experimental procedures vary depending on the specific derivative and its intended use .
- Results : The results have shown that thiazole derivatives can be effective in treating a variety of conditions with fewer side effects .
-
Indole Derivatives: Biological Potential
- Application : Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Method : The specific methods of application or experimental procedures vary depending on the specific derivative and its intended use .
- Results : The results have shown that indole derivatives can be effective in treating a variety of conditions .
-
- Application : Bis(benzimidazole) complexes have been found to exhibit a broad spectrum of biological activities, including antimicrobial, antibiofilm, antifungal, antiviral, antioxidant, anti-inflammatory, antidiabetic, antiparasitic, anthelmintic, anticoagulant, antiallergic, antiprotozoal, anticonvulsants, anticancer, and cytotoxic activities .
- Method : The specific methods of application or experimental procedures vary depending on the specific complex and its intended use .
- Results : The results have shown that bis(benzimidazole) complexes can be effective in treating a variety of conditions .
- Ambient-Visible-Light-Mediated Enhanced Degradation of UV Stabilizer Bis (4-hydroxyphenyl)methanone
- Application : This research presents a method for the degradation of UV stabilizer Bis (4-hydroxyphenyl)methanone using nanosheet-assembled cobalt titanium oxide under ambient visible light .
- Method : The specific methods of application or experimental procedures vary depending on the specific derivative and its intended use .
- Results : The results have shown that this method can be effective in degrading UV stabilizers, which can have significant environmental implications .
properties
IUPAC Name |
bis(ethylsulfanyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS2/c1-3-7-5(6)8-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUCFVKJCBBWRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=O)SCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50211366 | |
| Record name | S,S-diethyl carbamodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50211366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S,S-Diethyl carbamodithioate | |
CAS RN |
623-80-3 | |
| Record name | S,S-diethyl carbamodithioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S,S-diethyl carbamodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50211366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



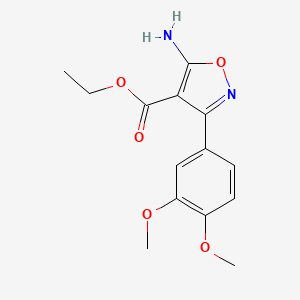
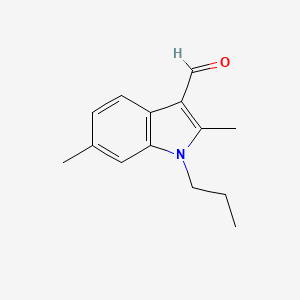
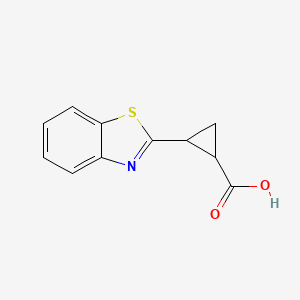
![2,2-Dimethyl-3-{[4-(4-nitrophenyl)piperazin-1-YL]-carbonyl}cyclopropanecarboxylic acid](/img/structure/B1361003.png)
![[{2-Oxo-2-[(2-pyridin-2-ylethyl)amino]-ethyl}(phenyl)amino]acetic acid](/img/structure/B1361005.png)
![[{2-Oxo-2-[(2-thienylmethyl)amino]ethyl}(phenyl)-amino]acetic acid](/img/structure/B1361007.png)
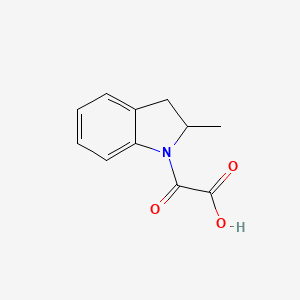
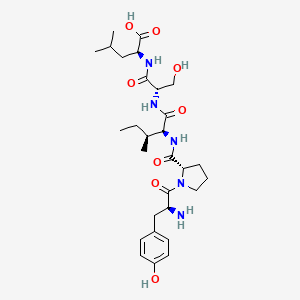

![N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide](/img/structure/B1361018.png)
![Tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate](/img/structure/B1361019.png)
![3-(phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B1361021.png)
